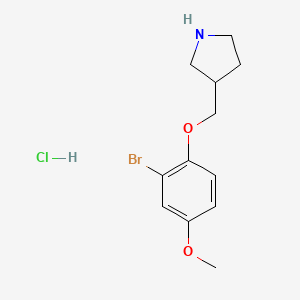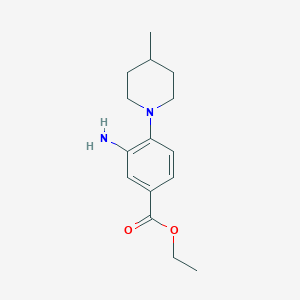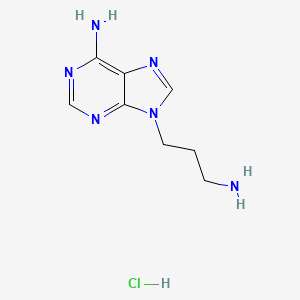![molecular formula C15H22ClNO2 B1441775 1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220034-21-8](/img/structure/B1441775.png)
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Descripción general
Descripción
“1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is a chemical compound with the molecular formula C15H22ClNO2 . It is also known by its CAS number: 1220034-21-8 .
Molecular Structure Analysis
The molecular structure of “1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” consists of a piperidinyl group attached to an ethoxyphenyl group via an ethanone linkage . The compound has a molecular weight of 283.8 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material for synthesizing biologically active piperidine derivatives, which are used in over twenty classes of drugs . These derivatives have been explored for their potential in treating a wide range of conditions, from cancer to neurodegenerative diseases.
Development of Anticancer Agents
Research indicates that piperidine derivatives exhibit significant anticancer properties. The compound can be utilized to develop new anticancer agents, leveraging its structure to create molecules that can interfere with cancer cell growth and proliferation .
Creation of Antimicrobial and Antifungal Medications
The antimicrobial and antifungal applications of piperidine derivatives are well-documented. This compound could be used to synthesize new agents that combat a variety of microbial and fungal pathogens, contributing to the field of infectious disease treatment .
Anti-Inflammatory and Analgesic Drugs
Due to the anti-inflammatory and analgesic properties of piperidine derivatives, this compound can be instrumental in creating new pain relief medications. It holds the potential to be developed into drugs that can alleviate chronic pain and reduce inflammation .
Alzheimer’s Disease and Neuroprotective Therapies
Piperidine derivatives have shown promise in the treatment of Alzheimer’s disease and other neurodegenerative conditions. The compound could be used to synthesize molecules that protect nerve cells or improve cognitive function in patients with these diseases .
Antihypertensive and Cardiovascular Drug Development
The structure of piperidine derivatives makes them suitable for the development of antihypertensive drugs. This compound could lead to new treatments for high blood pressure and other cardiovascular conditions .
Antipsychotic Medications
Given the role of piperidine derivatives in central nervous system activity, there is potential for developing antipsychotic drugs. These could offer new options for managing conditions like schizophrenia or bipolar disorder .
Antiviral and Antimalarial Applications
The compound’s derivatives have been explored for their antiviral and antimalarial effects. This research could pave the way for new treatments for viral infections and malaria, diseases that have a significant impact on global health .
Propiedades
IUPAC Name |
1-[2-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-6-2-3-7-15(14)18-10-8-13-5-4-9-16-11-13;/h2-3,6-7,13,16H,4-5,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDJFLNDFBACNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride | |
CAS RN |
1220034-21-8 | |
| Record name | Ethanone, 1-[2-[2-(3-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)
![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)
![3-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441696.png)


![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)
![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
